molecular formula C17H19N3O2 B15020130 N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B15020130
M. Wt: 297.35 g/mol
InChI Key: UOTITNMIFVPRTC-YBFXNURJSA-N
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Description

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular membranes and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the 3-methoxyphenyl group, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-13-6-8-15(9-7-13)18-12-17(21)20-19-11-14-4-3-5-16(10-14)22-2/h3-11,18H,12H2,1-2H3,(H,20,21)/b19-11+

InChI Key

UOTITNMIFVPRTC-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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